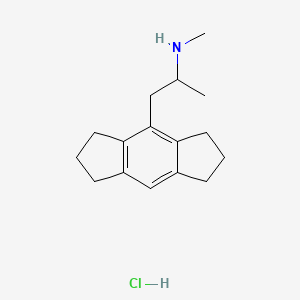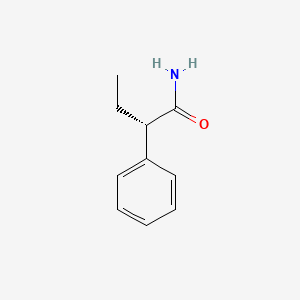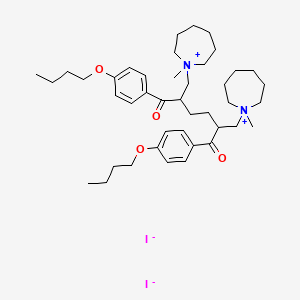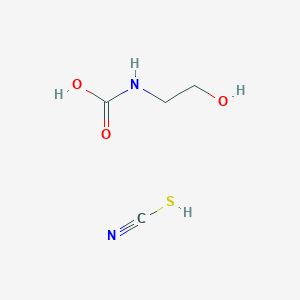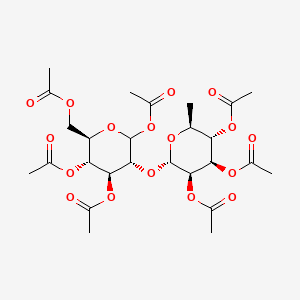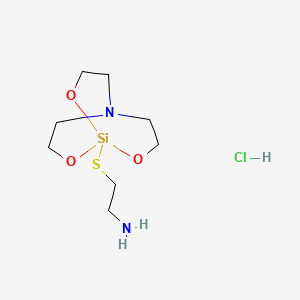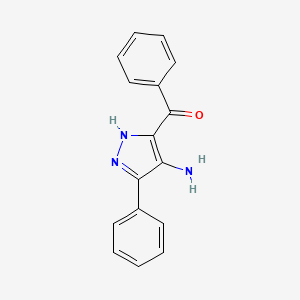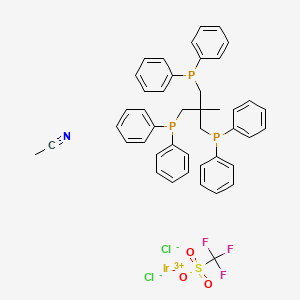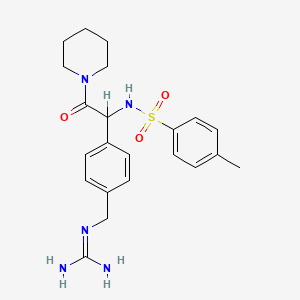
p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)-: is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the p-Toluenesulfonamide Core: This can be achieved by reacting p-toluenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Amidinomethyl Group: This step involves the reaction of the intermediate with an amidine derivative.
Attachment of the Piperidinocarbonyl Group: This is usually done through a coupling reaction using piperidine and a suitable coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, p-Toluenesulfonamide derivatives are studied for their potential as enzyme inhibitors. They can modulate the activity of certain enzymes, making them valuable tools in biochemical studies.
Medicine
Medically, sulfonamide derivatives have been explored for their antibacterial properties. This compound, with its unique modifications, may offer enhanced activity against certain bacterial strains.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Mecanismo De Acción
The mechanism of action of p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to the modulation of enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonamide: A simpler analog without the amidinomethyl and piperidinocarbonyl groups.
N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)-amine: Lacks the sulfonamide group.
Uniqueness
The uniqueness of p-Toluenesulfonamide, N-(p-amidinomethyl-alpha-(piperidinocarbonyl)benzyl)- lies in its combined functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
109006-06-6 |
|---|---|
Fórmula molecular |
C22H29N5O3S |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
2-[[4-[1-[(4-methylphenyl)sulfonylamino]-2-oxo-2-piperidin-1-ylethyl]phenyl]methyl]guanidine |
InChI |
InChI=1S/C22H29N5O3S/c1-16-5-11-19(12-6-16)31(29,30)26-20(21(28)27-13-3-2-4-14-27)18-9-7-17(8-10-18)15-25-22(23)24/h5-12,20,26H,2-4,13-15H2,1H3,(H4,23,24,25) |
Clave InChI |
SOFWHFWVXQJBDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)CN=C(N)N)C(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


